

Structure-activity relationship (SAR) of ethyl anthranilate amides

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Compound of Interest

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Ethyl Anthranilate Amides

Abstract

The ethyl anthranilate scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a foundational template for developing a diverse array of biologically active molecules. By modifying the 2-amino group into a wide range of amides, researchers have unlocked potent and selective agents targeting an array of physiological pathways. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of ethyl anthranilate amides. It moves beyond a mere cataloging of derivatives to explain the causal links between molecular architecture and biological function. We will dissect key therapeutic areas where these compounds have shown significant promise—including insecticides, anticonvulsants, and anticancer agents—providing field-proven insights into their design, synthesis, and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for novel therapeutic and agrochemical applications.

The Anthranilate Core: A Blueprint for Bioactivity

Anthranilic acid and its esters, like ethyl anthranilate, are isomers of aminobenzoic acid that serve as crucial precursors in the biosynthesis of tryptophan and various plant alkaloids.[1] In medicinal chemistry, the ethyl anthranilate core is particularly valuable due to its unique structural features:

- **An Ortho-Amino Ester Configuration:** The adjacent positioning of the amino group and the ethyl ester group is critical. The amino group acts as a versatile chemical handle for introducing diverse amide functionalities, while the ester group influences solubility, metabolic stability, and can participate in hydrogen bonding. The relative position of these groups is essential for activity in many derivatives.[2]
- **Aromatic Ring System:** The benzene ring provides a rigid scaffold that can be substituted to fine-tune electronic properties, lipophilicity, and steric interactions with biological targets.
- **Hydrogen Bonding Capabilities:** The N-H proton of the amide linkage and the carbonyl oxygen of both the amide and the ester are potent hydrogen bond donors and acceptors, respectively, facilitating crucial interactions within protein binding pockets.

The overarching strategy in developing ethyl anthranilate amides is to append a carefully chosen acyl group to the nitrogen atom. This "R-group" is the primary driver of target specificity and potency, while the anthranilate core serves as the anchor.

General Principles of Amide Synthesis from Ethyl Anthranilate

The formation of the amide bond is the central synthetic step in generating this compound library. The choice of method depends on the stability of the acylating agent and the desired scale. Two primary, robust methods are prevalent:

Acylation with Acid Chlorides (Schotten-Baumann Conditions)

This is a classic, high-yield method suitable for a wide range of acyl chlorides.[3][4] The reaction involves the nucleophilic attack of the amino group of ethyl anthranilate on the highly electrophilic carbonyl carbon of the acyl chloride.

Causality Behind Experimental Choices:

- **Base is Essential:** A non-nucleophilic base (e.g., triethylamine, pyridine, or aqueous NaOH) is required to neutralize the HCl byproduct generated during the reaction.^[3] Failure to do so would protonate the starting ethyl anthranilate, rendering it non-nucleophilic and halting the reaction.
- **Aprotic Solvent:** Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred as they are unreactive towards the acid chloride.
- **Temperature Control:** The reaction is often exothermic. Initial cooling to 0°C is a standard precaution to control the reaction rate and prevent potential side reactions.^[3]

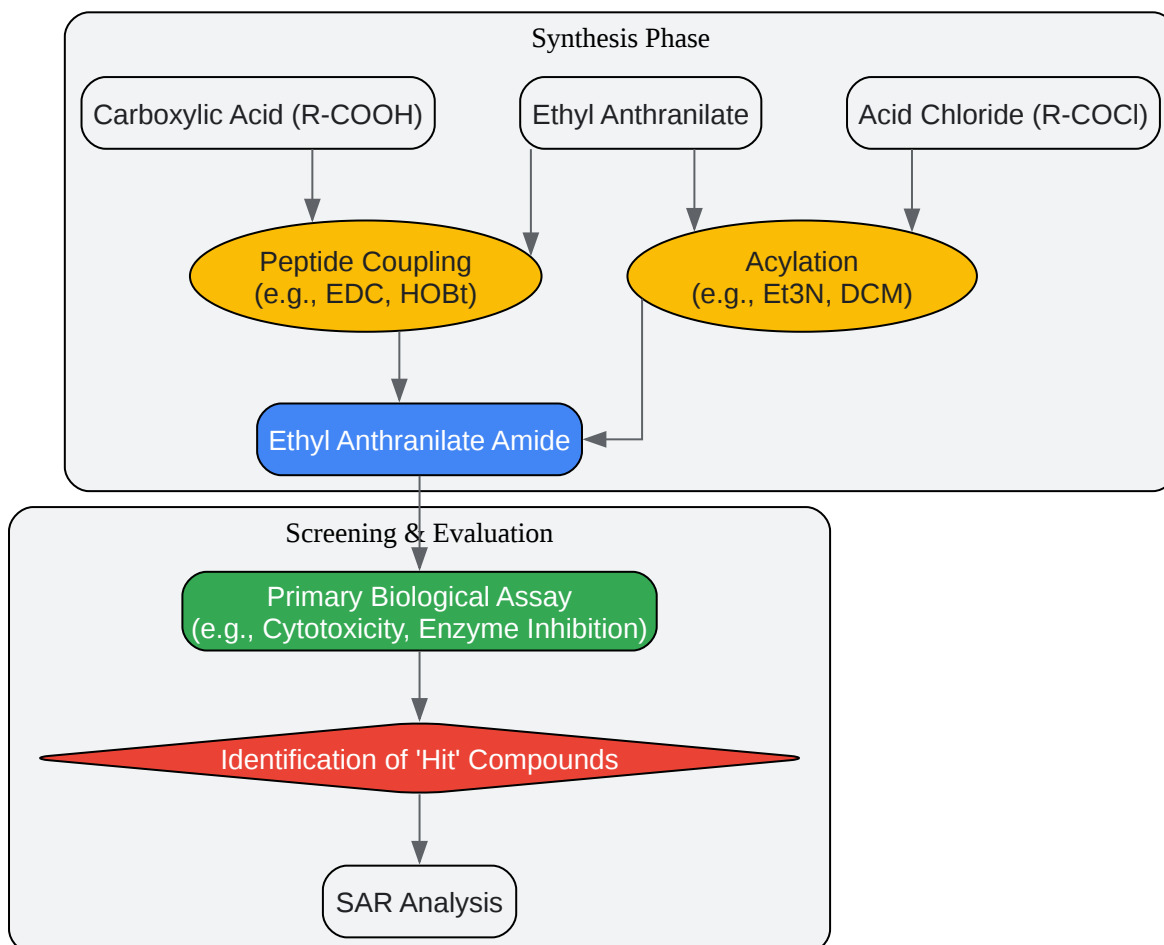
Peptide Coupling Reagents

When starting from a carboxylic acid instead of an acid chloride, a coupling agent is necessary to activate the acid. This approach is common in peptide chemistry and offers mild reaction conditions compatible with sensitive functional groups.

Causality Behind Experimental Choices:

- **Activation is Key:** Carboxylic acids and amines do not readily form amides upon mixing due to a competing acid-base reaction that forms a non-reactive carboxylate-ammonium salt. Coupling agents like EDC (a carbodiimide) in the presence of an activator like HOBt convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.^[5]
- **Aprotic Polar Solvents:** Solvents like dimethylformamide (DMF) are ideal as they solubilize the reactants and the polar intermediates formed during the activation step.^[5]

Below is a generalized workflow for the synthesis and initial screening of a library of ethyl anthranilate amides.



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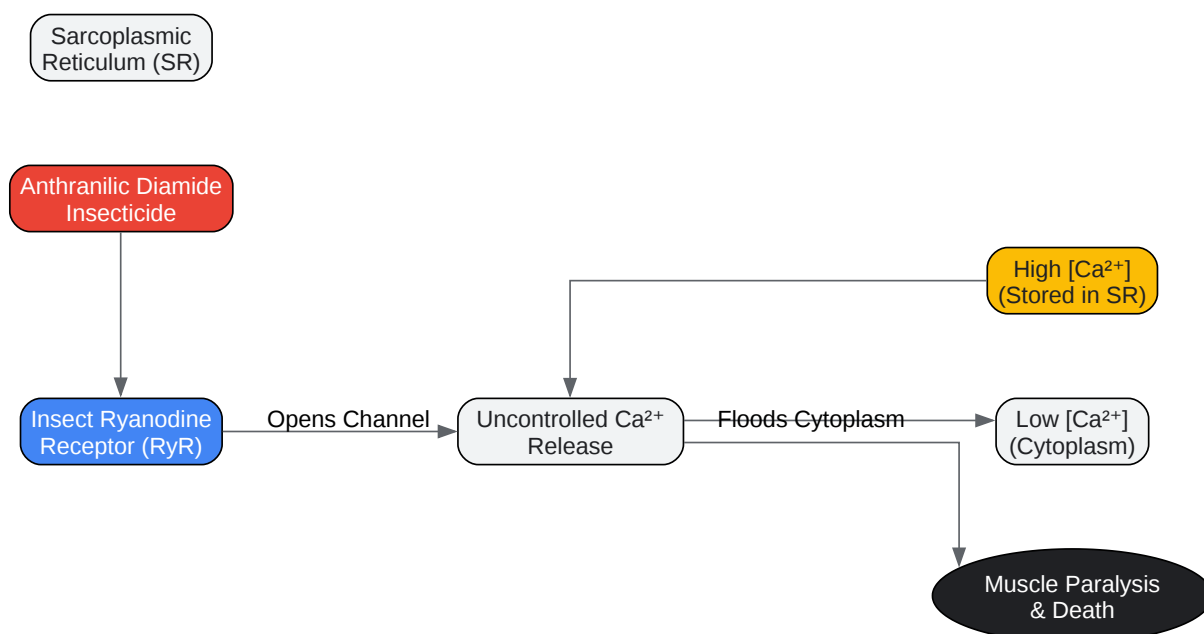
Figure 1: General workflow for SAR studies of ethyl anthranilate amides.

Case Study 1: Insecticidal Anthranilic Diamides

Perhaps the most commercially successful application of anthranilamide chemistry is in the development of insecticides. These compounds, known as the diamides, are potent and selective activators of insect ryanodine receptors (RyRs).[6][7]

Mechanism of Action

Insect RyRs are massive intracellular calcium channels located on the sarcoplasmic reticulum that are critical for muscle contraction.[8] Anthranilic diamides bind to a specific site on the insect RyR, locking it in an open state.[9] This leads to an uncontrolled and continuous release of Ca^{2+} from internal stores into the cytoplasm. The resulting depletion of calcium stores and elevated cytosolic calcium levels cause cessation of feeding, paralysis, and ultimately, death of the insect.[6] A key advantage of these insecticides is their high selectivity for insect RyRs over mammalian isoforms, providing a favorable safety profile.[9]



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Figure 2: Mechanism of action for anthranilic diamide insecticides.

Core Structure-Activity Relationships

The general structure consists of an N-acyl ethyl anthranilate where the acyl group is a substituted N-heterocyclic carboxylic acid. A prime example is Chlorantraniliprole. The SAR for this class is well-defined:

- **N-Acyl Group:** An N-pyridylpyrazole carboxamide is crucial for high potency. Substitutions on the pyrazole ring (e.g., with Br) and the pyridine ring (e.g., with Cl) are critical for binding to the RyR.[10]
- **Anthranilate Ring Substitution:** The substituents on the anthranilate ring are vital. For example, in Chlorantraniliprole, the 2-methyl and 4-chloro groups are key. Moving or changing these substituents can drastically reduce activity.
- **Amide Bridge:** The integrity of both amide linkages is essential. Modifications of the amide bridge, for instance by creating carbonyl ureas or thioureas, can modulate activity, with some derivatives showing excellent potency.[11][12]

The following table summarizes SAR data for a series of anthranilic diamides, highlighting the impact of substitutions on insecticidal activity against the oriental armyworm (*Mythimna separata*).

Compound	R ¹ (on Pyrazole)	R ² (on Pyridine)	Anthranilate Substituents	LC ₅₀ (mg L ⁻¹) vs. <i>M. separata</i>	Reference
Chlorantraniliprole	Br	Cl	2-Me, 4-Cl	0.25	[10]
Cyantraniliprole	Br	Cl	2-Me, 4-CN	N/A (Broad Spectrum)	[7]
Compound 7o	Phenyl	Cl	2-Me, 4-CF ₃	< 0.1	[10]
Compound 8q	Phenyl	Cl	2-Indane, 4-Cl	< 0.8	[13]

Table 1: SAR data for selected anthranilic diamide insecticides. Lower LC₅₀ values indicate higher potency.

Case Study 2: Anticonvulsant Activity

Derivatives of anthranilic acid have long been explored for their effects on the central nervous system (CNS).[1] Recent studies have identified ethyl anthranilate amides as promising candidates for anticonvulsant therapy.

Mechanism of Action

The anticonvulsant effects of these compounds are often linked to their ability to modulate neuronal excitability.[14] One key mechanism involves the inhibition of excessive neurotransmitter release. For example, the derivative Butyl 2-(2-(2-fluorophenyl)acetamido)benzoate (HFP034) has been shown to inhibit the release of the excitatory neurotransmitter glutamate from nerve terminals.[1] This action is mediated through the suppression of presynaptic P/Q-type voltage-gated Ca²⁺ channels, which reduces the calcium influx required for vesicular release of glutamate.[1] By dampening excessive glutamatergic signaling, these compounds can prevent the spread of seizure activity. Other potential mechanisms for anticonvulsants include blocking voltage-gated sodium channels or enhancing the function of the inhibitory neurotransmitter GABA.[15]

Core Structure-Activity Relationships

For anticonvulsant activity, the key is to design an amide side chain (-NH-CO-R) that imparts appropriate lipophilicity and conformational properties to allow for blood-brain barrier penetration and interaction with CNS targets.

- **Lipophilicity:** The overall lipophilicity of the molecule is critical for CNS penetration. The ethyl ester contributes to this, and the nature of the amide R-group must be carefully balanced.
- **Amide Substituent (R):** Simple alkyl or aryl groups can confer activity. For instance, attaching a 2-fluorophenylacetyl group resulted in the potent glutamate release inhibitor HFP034.[1] The presence and position of substituents on an aryl ring can significantly impact potency.

Case Study 3: Anticancer Activity

The anthranilate scaffold has also been exploited to develop potent anticancer agents, often functioning as kinase inhibitors or tubulin polymerization inhibitors.

Mechanism of Action

The anticancer activity of anthranilate diamides often arises from the inhibition of key cellular processes required for tumor growth and proliferation. One major strategy involves targeting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overactive in cancer. By binding to the ATP-binding site of the kinase, these inhibitors prevent its signaling function, leading to cell cycle arrest and apoptosis. Another mechanism is the disruption of microtubule dynamics by inhibiting tubulin polymerization, similar to classic chemotherapy agents.

Core Structure-Activity Relationships

In a study targeting breast cancer cells, a series of anthranilate diamides were synthesized where the N-acyl group was a furan-2-carboxamide and the second amide was formed from various substituted benzylamines.

- **Terminal Aromatic Group:** The nature and substitution pattern of the terminal benzyl group significantly influenced cytotoxic activity.
- **Electron-Withdrawing Groups:** The presence of electron-withdrawing groups, such as nitro (NO₂) or chloro (Cl) on the terminal phenyl ring, generally led to higher potency.
- **Positional Isomerism:** The position of the substituent was critical. For example, a 4-nitro substituent on the terminal phenyl ring (Compound 4e) resulted in the most potent compound in the series against the MCF-7 breast cancer cell line.

The following table presents quantitative SAR data for this series of anticancer anthranilate diamides.

Compound ID	Terminal Amide Group (R)	IC ₅₀ (nM) vs. MCF-7 Cells	IC ₅₀ (nM) vs. MDA-MB-231 Cells	Reference
4a	Benzyl	3.35 ± 0.11	1.83 ± 0.21	
4b	4-Methylbenzyl	1.82 ± 0.13	1.15 ± 0.16	
4c	4-Chlorobenzyl	0.84 ± 0.09	0.51 ± 0.08	
4d	2,4-Dichlorobenzyl	0.43 ± 0.06	0.27 ± 0.04	
4e	4-Nitrobenzyl	0.065 ± 0.32	0.091 ± 0.27	
Erlotinib (Ref.)	-	7.85 ± 0.54	9.42 ± 0.63	

Table 2: Cytotoxicity data for N¹-(furan-2-carbonyl)anthranilamide derivatives. Lower IC₅₀ values indicate higher potency.

Experimental Protocols: A Self-Validating System

The integrity of any SAR study rests on robust and reproducible experimental methods.

Protocol: Synthesis of Ethyl 2-acetamidobenzoate

This protocol describes the synthesis of a simple model compound via the acylation of ethyl anthranilate with an acid chloride.

Materials:

- Ethyl anthranilate
- Acetyl chloride
- Triethylamine (Et₃N)
- Dichloromethane (DCM), anhydrous
- 1M Hydrochloric acid (HCl)

- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve ethyl anthranilate (1.0 eq) in anhydrous DCM.
- Add triethylamine (1.1 eq) to the solution and cool the flask to 0°C in an ice bath.
- Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with 1M HCl, saturated NaHCO_3 , and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography or recrystallization to yield pure ethyl 2-acetamidobenzoate.[\[14\]](#)
- Confirm the structure and purity using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the anticancer activity of newly synthesized compounds.

Materials:

- Human cancer cell line (e.g., MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Synthesized ethyl anthranilate amide compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., acidified isopropanol)
- 96-well microplates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of the test compounds in culture medium. Add these dilutions to the appropriate wells, ensuring a final DMSO concentration is non-toxic (typically <0.5%). Include wells with vehicle control (DMSO) and a positive control drug (e.g., Erlotinib).
- Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
- Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
- Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
- Read the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Outlook

The ethyl anthranilate amide scaffold is a testament to the power of systematic molecular modification. From highly selective insect neurotoxins to potent inhibitors of cancer cell proliferation, the versatility of this core structure is evident. The key to its success lies in the strategic manipulation of the amide substituent, which dictates the compound's interaction with its specific biological target. Future research will undoubtedly continue to exploit this scaffold, leveraging computational modeling and high-throughput screening to design next-generation agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. The principles and case studies outlined in this guide provide a robust framework for any scientist aiming to innovate within this rich and rewarding area of chemical biology.

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